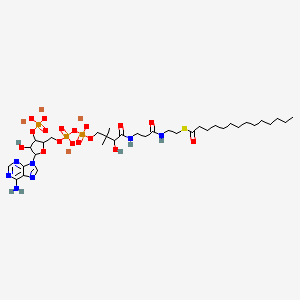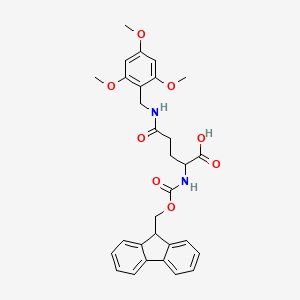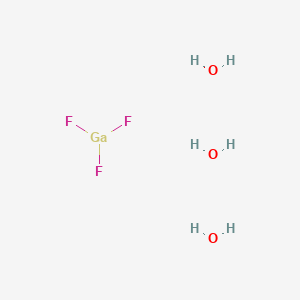
trifluorogallane;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorogallane;trihydrate is a chemical compound that consists of gallium, fluorine, and water molecules. It is represented by the formula GaF₃·3H₂O. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluorogallane;trihydrate can be synthesized through the reaction of gallium trichloride with hydrogen fluoride in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the trihydrate form. The general reaction can be represented as: [ \text{GaCl}_3 + 3\text{HF} + 3\text{H}_2\text{O} \rightarrow \text{GaF}_3 \cdot 3\text{H}_2\text{O} + 3\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired stoichiometry and purity of the final product. The use of advanced equipment and techniques ensures efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions: Trifluorogallane;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state gallium compounds.
Reduction: Lower oxidation state gallium compounds.
Substitution: Halogenated derivatives of trifluorogallane.
Aplicaciones Científicas De Investigación
Trifluorogallane;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including fluorination and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other gallium-based compounds.
Mecanismo De Acción
The mechanism of action of trifluorogallane;trihydrate involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a source of fluorine atoms, facilitating fluorination processes. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Trifluorogallane;trihydrate can be compared with other similar compounds, such as:
Gallium trichloride: Similar in structure but contains chlorine instead of fluorine.
Gallium nitrate: Contains nitrate groups instead of fluorine.
Gallium oxide: An oxide form of gallium with different chemical properties.
Uniqueness: this compound is unique due to its trifluorinated structure, which imparts distinct chemical and physical properties. Its ability to participate in fluorination reactions makes it valuable in various applications, setting it apart from other gallium compounds.
Propiedades
Fórmula molecular |
F3GaH6O3 |
|---|---|
Peso molecular |
180.764 g/mol |
Nombre IUPAC |
trifluorogallane;trihydrate |
InChI |
InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Clave InChI |
IMYYPQCEHWCDMD-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.F[Ga](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
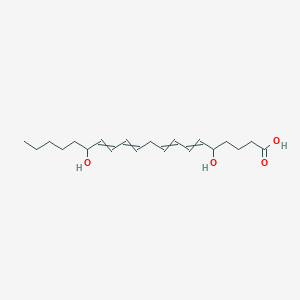
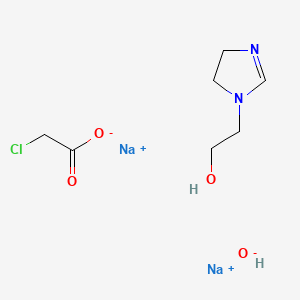
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
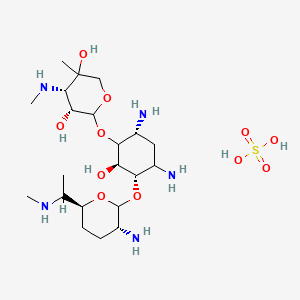
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

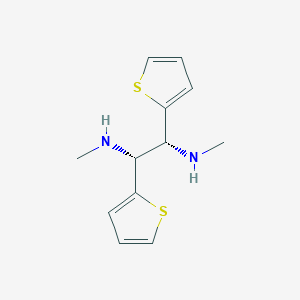
![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
